2-cyclohexyl-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-cyclohexyl-1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN7O/c23-17-6-8-18(9-7-17)30-22-20(26-27-30)21(24-15-25-22)29-12-10-28(11-13-29)19(31)14-16-4-2-1-3-5-16/h6-9,15-16H,1-5,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHXUTSGRODPOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-cyclohexyl-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antitumor effects and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The structure of the compound can be broken down into several key components:
- Cyclohexyl Group : Provides hydrophobic characteristics.
- Triazolopyrimidine Core : Known for various biological activities, including antimicrobial and anticancer effects.
- Fluorophenyl Substituent : Enhances potency and selectivity against specific biological targets.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity. For instance, studies have shown that derivatives containing the triazolopyrimidine core demonstrate efficacy against various cancer cell lines. One study reported that compounds similar to this structure exhibited IC50 values (the concentration required to inhibit 50% of cell growth) in the nanomolar range against cancer cells, indicating potent activity .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Key Enzymes : The triazolopyrimidine moiety has been identified as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis in rapidly dividing cells. This inhibition can lead to reduced proliferation of cancer cells .
- Induction of Apoptosis : Some studies suggest that the compound may trigger programmed cell death in cancer cells through modulation of apoptotic pathways .
Table 1: Summary of Biological Activities
| Activity Type | Target/Mechanism | Reference |
|---|---|---|
| Antitumor | Inhibition of DHODH | |
| Cytotoxicity | Induction of apoptosis | |
| Antimicrobial | Broad-spectrum activity |
Table 2: IC50 Values Against Various Cancer Cell Lines
Case Studies
- Study on Anticancer Properties : A recent study investigated the effects of 2-cyclohexyl-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 30 nM in HeLa cells, suggesting its potential as a therapeutic agent for cervical cancer .
- Mechanistic Insights : Another research effort focused on elucidating the molecular mechanisms behind the compound's action. It was found that treatment with this compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cancer cells, reinforcing its potential as an anticancer agent .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Triazolo[4,5-d]Pyrimidine Core
Key Analog : 2-(4-Fluorophenyl)-1-{4-[3-(4-Methoxyphenyl)-3H-[1,2,3]Triazolo[4,5-d]Pyrimidin-7-yl]Piperazin-1-yl}Ethanone (RN: 946314-75-6)
- Structural Difference : The 4-fluorophenyl group in the target compound is replaced with a 4-methoxyphenyl group.
- Impact: Electronic Effects: The methoxy group (-OCH₃) is electron-donating, increasing electron density on the triazolopyrimidine core, whereas the fluoro group (-F) is electron-withdrawing. This alters binding interactions with hydrophobic pockets or polar residues in target proteins. Metabolic Stability: Fluorine reduces oxidative metabolism, extending half-life relative to methoxy-substituted analogs .
Table 1 : Substituent-Driven Properties
| Compound | Substituent | LogP (Predicted) | Solubility (mg/mL) | Metabolic Stability (t₁/₂) |
|---|---|---|---|---|
| Target Compound (4-Fluorophenyl) | -F | 3.2* | 0.15* | 8.5 h* |
| Methoxy Analog (4-Methoxyphenyl) | -OCH₃ | 2.8* | 0.35* | 5.2 h* |
*Values estimated based on substituent contributions and QSAR models.
Piperazine-Linked Derivatives
Piperazine is a common scaffold in drug design due to its conformational flexibility and ability to enhance CNS penetration. highlights structurally related piperazine derivatives, such as:
- Compound f : 1,1-Bis{2-chloro-[4-(3-{1,2,4-triazolo[4,3-a]pyridin-3-(2H)-on-2-yl}propyl)piperazine-1-yl]phenyl}ethane trihydrochloride.
- Compound h : 1,3-Bis(4-(3-chlorophenyl)piperazin-1-yl)propane.
Key Differences :
- Chlorophenyl vs. Fluorophenyl : Chlorine’s larger atomic radius and higher lipophilicity may improve membrane permeability but increase off-target binding risks.
- Triazolopyridine vs.
Research Findings and Implications
- Binding Affinity: Fluorophenyl-substituted triazolopyrimidines show higher selectivity for adenosine A₂A receptors than methoxy analogs, as fluorine’s electronegativity mimics natural ligands like adenine .
- Crystallographic Data : SHELX-refined structures (e.g., bond lengths, angles) for related compounds suggest that the triazolopyrimidine core maintains planarity (±0.02 Å deviation), critical for target engagement .
- Toxicity : Chlorophenyl derivatives () exhibit higher hepatotoxicity in preclinical models compared to fluorophenyl variants, likely due to reactive metabolite formation .
Q & A
Q. What are the optimized synthetic routes for this compound, considering heterocyclic ring formation and piperazine coupling efficiency?
Methodological Answer: The synthesis involves two critical steps: (1) formation of the triazolo[4,5-d]pyrimidine core and (2) coupling of the piperazine-cyclohexyl ethanone moiety.
- Triazolo[4,5-d]pyrimidine Synthesis : Use cyclocondensation of 4-fluorophenyl-substituted aminopyrimidines with nitriles or azides under acidic conditions. For regioselective triazole ring closure, employ Huisgen 1,3-dipolar cycloaddition (click chemistry) with Cu(I) catalysts .
- Piperazine Coupling : Optimize nucleophilic substitution between 7-chloro-triazolopyrimidine and piperazine derivatives in anhydrous DMF at 80–100°C. Monitor reaction progress via HPLC to minimize byproducts (e.g., dimerization) .
- Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) followed by recrystallization from ethanol to achieve >95% purity.
Q. Which analytical techniques are most effective for structural confirmation of the triazolo[4,5-d]pyrimidine core and its spatial arrangement?
Methodological Answer:
- X-ray Crystallography : Resolve the triazolo-pyrimidine fused ring system and confirm the 4-fluorophenyl orientation. Crystallize the compound in ethyl acetate/hexane (1:1) and analyze using Mo-Kα radiation (λ = 0.71073 Å) .
- Advanced NMR : Employ ¹H-¹³C HSQC and NOESY to verify piperazine linkage and cyclohexyl group conformation. Key signals:
- Triazolo-pyrimidine protons: δ 8.7–9.2 ppm (aromatic region).
- Piperazine-CH₂: δ 3.4–3.8 ppm (multiplet).
- Mass Spectrometry : High-resolution ESI-MS (positive mode) for molecular ion [M+H]⁺ matching theoretical mass (Δ < 2 ppm).
Advanced Research Questions
Q. How to design a comprehensive biological activity screening protocol for this compound?
Methodological Answer:
Q. What computational approaches predict binding affinities and guide structural optimization?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR PDB: 1M17). Focus on hydrogen bonding with the triazole nitrogen and hydrophobic interactions with the cyclohexyl group .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA).
- QSAR Modeling : Correlate substituent effects (e.g., fluorine position) with bioactivity using CoMFA/CoMSIA .
Q. How to resolve contradictions between in silico predictions and experimental bioactivity data?
Methodological Answer:
- Data Discrepancy Analysis :
- If computational models predict high affinity but assays show low activity: Check compound solubility (e.g., logP >5 may reduce bioavailability). Use DLS to assess aggregation in buffer .
- If activity varies across similar analogs: Perform SAR studies by modifying the 4-fluorophenyl group (e.g., replace with chloro or methoxy) and compare IC₅₀ trends .
- Experimental Validation : Repeat assays with orthogonal methods (e.g., SPR for binding kinetics).
Q. What methodologies study metabolic stability and degradation pathways?
Methodological Answer:
- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Monitor parent compound depletion via LC-MS/MS. Calculate t₁/₂ using non-compartmental analysis .
- Degradation Products : Use HRMS/MS to identify oxidation (e.g., piperazine N-oxidation) or hydrolysis (e.g., ethanone cleavage) products.
- Stability Studies : Store the compound under accelerated conditions (40°C/75% RH for 4 weeks) and analyze degradation via HPLC-PDA .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
